

# The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tebipenem** pivoxil hydrobromide (**tebipenem** HBr), the oral prodrug of the carbapenem antibiotic **tebipenem**, represents a significant advancement in the treatment of bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens.[1][2] As the first orally bioavailable carbapenem, it offers a potential alternative to intravenous therapies, which could reduce hospital stays and healthcare costs.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral **tebipenem**, summarizing key data, detailing experimental methodologies, and illustrating important concepts through diagrams.

**Tebipenem** is being developed for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[5][6] Clinical trials have demonstrated its non-inferiority to intravenous ertapenem and imipenem-cilastatin in treating cUTIs.[7][8][9]

## Pharmacodynamics: How Tebipenem Works

The bactericidal activity of **tebipenem**, like other β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis.[3][4][10] The primary targets of **tebipenem** are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[3][11] By binding to and inactivating these proteins, **tebipenem** disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][11]



**Tebipenem** exhibits potent inhibitory activity against multiple PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria.[1][12][13]

# **Signaling Pathway of Tebipenem Action**



Click to download full resolution via product page

Caption: Mechanism of action of **Tebipenem**.

## **In Vitro Activity**



**Tebipenem** demonstrates potent in vitro activity against a broad spectrum of pathogens, including extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[1][7] It is also active against various Gram-positive and anaerobic bacteria. [1][3] However, its activity is diminished against carbapenemase-producing organisms.[1]

Table 1: In Vitro Activity of **Tebipenem** Against Various Pathogens

| Pathogen                                                | MIC50 (μg/mL)             | MIC90 (μg/mL) |
|---------------------------------------------------------|---------------------------|---------------|
| Escherichia coli                                        | ≤0.06                     | 1             |
| Klebsiella pneumoniae                                   | ≤0.06                     | 0.5           |
| Proteus spp.                                            | ≤0.06                     | N/A           |
| Enterobacter aerogenes                                  | N/A                       | ≤0.125        |
| Haemophilus influenzae                                  | N/A                       | 0.25          |
| Pseudomonas aeruginosa                                  | N/A                       | 64            |
| Acinetobacter baumannii                                 | N/A                       | 64            |
| Bacillus anthracis                                      | N/A (Range: 0.001-0.008)  | N/A           |
| Yersinia pestis                                         | N/A (Range: ≤0.0005-0.03) | N/A           |
| Burkholderia mallei                                     | N/A (Range: 0.25-1)       | N/A           |
| Burkholderia pseudomallei                               | N/A (Range: 1-4)          | N/A           |
| Data sourced from multiple in vitro studies.[1][14][15] |                           |               |

# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

**Tebipenem** pivoxil hydrobromide is a prodrug that is rapidly absorbed and converted to its active form, **tebipenem**, by esterases in the intestinal mucosa.[3][16] This conversion facilitates systemic circulation of the active drug.[3]



#### **Absorption and Distribution**

Following oral administration, **tebipenem** reaches maximum plasma concentrations (Cmax) within approximately 1.5 hours.[17] The presence of food does not significantly affect its absorption.[17] **Tebipenem** distributes into various tissues, including the kidneys and lungs.[18] [19][20]

#### **Metabolism and Excretion**

**Tebipenem** is primarily eliminated through the kidneys, with approximately 55-60% of the drug recovered in the urine.[17][21] The elimination half-life is relatively short.[22] In individuals with renal impairment, the plasma exposure to **tebipenem** increases, suggesting that dose adjustments may be necessary for these patients.[22][23]

Table 2: Pharmacokinetic Parameters of Oral **Tebipenem** in Healthy Adults

| Parameter                                                                                      | Value     |
|------------------------------------------------------------------------------------------------|-----------|
| Single Ascending Dose (100-900 mg)                                                             |           |
| Tmax (h)                                                                                       | ~1.5      |
| Multiple Ascending Dose (300 mg and 600 mg every 8h for 14 days)                               |           |
| Tmax (h)                                                                                       | < 1.5     |
| Urinary Recovery (%)                                                                           | 55-60     |
| Single Dose (100, 200, 400 mg) in Chinese<br>Volunteers                                        |           |
| Tmax (h)                                                                                       | 0.50-0.67 |
| Urinary Recovery (24h, %)                                                                      | 80-95     |
| Data from a study in healthy adult subjects and a study in healthy Chinese volunteers.[17][21] |           |

Table 3: Plasma Protein Binding of **Tebipenem** 



| Species                                                     | Protein Binding (%) |  |
|-------------------------------------------------------------|---------------------|--|
| Human                                                       | 42 - 73.9           |  |
| Monkey                                                      | 35.3 - 39.3         |  |
| Dog                                                         | 15.7 - 18.7         |  |
| Rat                                                         | 78.5 - 90.0         |  |
| Mouse                                                       | 90.4 - 98.7         |  |
| Data from various in vitro and in vivo studies.[1] [18][19] |                     |  |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of **tebipenem** is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page

Caption: Workflow for MIC determination.

#### Methodology:

- Preparation of **Tebipenem** Solutions: A stock solution of **tebipenem** is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.



#### **Murine Thigh Infection Model**

This in vivo model is used to evaluate the efficacy of **tebipenem** in a deep-tissue infection setting.

#### Methodology:

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.
- Treatment: At a specified time post-infection, oral administration of tebipenem pivoxil hydrobromide is initiated. Dosing regimens can vary to assess different exposure levels.
- Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the
  thigh muscles are homogenized. The number of CFU per gram of tissue is determined by
  plating serial dilutions of the homogenate. Efficacy is measured by the reduction in bacterial
  load compared to untreated controls.

## **Clinical Efficacy**

Phase 3 clinical trials have demonstrated the efficacy and safety of oral **tebipenem** pivoxil hydrobromide for the treatment of complicated urinary tract infections and acute pyelonephritis. [7][24][25]

In a pivotal Phase 3 trial (PIVOT-PO), oral **tebipenem** HBr (600 mg every 6 hours) was shown to be non-inferior to intravenous imipenem-cilastatin (500 mg every 6 hours) in hospitalized adult patients with cUTI.[8][9] The primary endpoint was the overall response rate (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[8][9] The study was stopped early for efficacy.[8][26] The most common adverse events reported were diarrhea and headache.[8][25]

#### Conclusion

Oral **tebipenem** pivoxil hydrobromide is a promising new agent for the treatment of complicated urinary tract infections caused by a variety of pathogens, including multidrug-



resistant strains. Its favorable pharmacokinetic and pharmacodynamic profile, coupled with demonstrated clinical efficacy, positions it as a valuable addition to the antibiotic armamentarium, potentially shifting the treatment paradigm from intravenous to oral therapy for many patients. Further research and clinical experience will continue to define its role in managing infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 6. Spero Therapeutics and GSK Announce Positive Results for Oral Tebipenem HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]
- 7. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 15. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers [frontiersin.org]
- 22. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. the-hospitalist.org [the-hospitalist.org]
- 25. 2minutemedicine.com [2minutemedicine.com]
- 26. gsk.com [gsk.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682724#pharmacokinetics-and-pharmacodynamics-of-oral-tebipenem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com